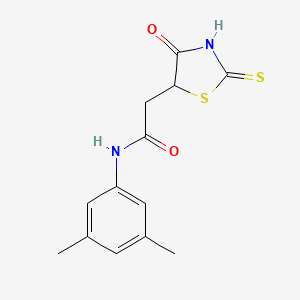
N-(3,5-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Overview
Description
N-(3,5-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C13H14N2O2S2 and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,5-dimethylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazole-based compound with potential biological activities. Its molecular formula is , and it has been studied for various pharmacological properties, particularly in relation to its anticancer and antimicrobial activities.
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl ring and the thiazole moiety can enhance the anticancer efficacy.
Key Findings:
- Cytotoxicity: The compound has shown promising IC50 values against different cancer cell lines. For instance, studies have demonstrated that similar thiazole derivatives can have IC50 values ranging from 1.61 to 2.00 µg/mL against Jurkat and A-431 cell lines .
- Mechanism of Action: The anticancer activity is attributed to the ability of the compound to induce apoptosis in cancer cells. Molecular dynamics simulations have suggested that interactions with proteins involved in apoptosis pathways are crucial for its activity .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The presence of the mercapto group in this compound enhances its interaction with microbial targets.
Key Findings:
- Inhibition of Pathogens: Studies have reported that thiazole compounds can inhibit the growth of various bacteria and fungi. Specific tests on similar compounds have shown effective inhibition against strains like Staphylococcus aureus and Escherichia coli .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| 3,5-Dimethyl Substitution on Phenyl Ring | Enhances cytotoxicity and selectivity towards cancer cells |
| Mercapto Group | Increases antimicrobial efficacy |
| Thiazole Ring | Essential for interaction with biological targets |
Case Study 1: Antitumor Efficacy
In a controlled study involving various thiazole derivatives, one compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. This highlights the potential of this compound as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Screening
Another study evaluated a series of thiazole compounds against common pathogens. The results indicated that compounds with similar structural motifs showed effective inhibition rates exceeding 90% against specific bacterial strains. This positions this compound as a candidate for further antimicrobial research.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-7-3-8(2)5-9(4-7)14-11(16)6-10-12(17)15-13(18)19-10/h3-5,10H,6H2,1-2H3,(H,14,16)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWTXRZKKZDOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NC(=S)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















